4-(4-amino-N-methylphenylsulfonamido)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

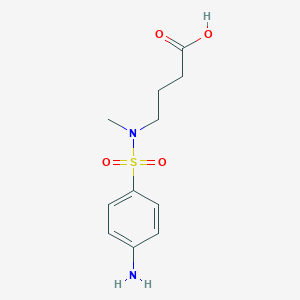

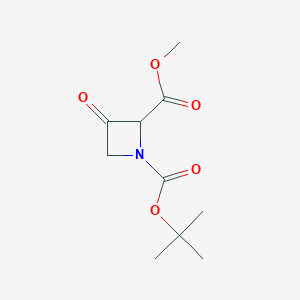

4-(4-amino-N-methylphenylsulfonamido)butanoic acid is a chemical compound with the molecular formula C11H15NO4S . It is also known by its English synonyms 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid and butanoic acid, 4-[[ (4-methylphenyl)sulfonyl]amino]- .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a butanoic acid backbone with a sulfonyl-amino group attached to the fourth carbon . The sulfonyl group is further substituted with a 4-methylphenyl group .Wissenschaftliche Forschungsanwendungen

Immunoassay Development

4-(4-aminophenylsulfonamido)butanoic acid and similar compounds have been utilized in the development of immunoassays for sulfonamides. A study by Wang et al. (2013) synthesized various haptens including 4-(4-(4-aminophenylsulfonamido)phenyl)butanoic acid (SA10) to produce generic polyclonal antibodies. The resulting enzyme-linked immunosorbent immunoassay (ELISA) demonstrated high sensitivity and broad specificity, making it suitable for detecting multi-sulfonamide residues in chicken muscle (Wang et al., 2013).

Antimicrobial Activity Studies

Zareef et al. (2008) reported on the synthesis and antimicrobial activity of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones derived from 4-(substituted-phenylsulfonamido)butanoic acids. These compounds were found to exhibit a range of antimicrobial activities, indicating potential applications in medicinal chemistry (Zareef, Iqbal, & Arfan, 2008).

Molecular Structure and Enzyme Inhibition Studies

Danish et al. (2021) synthesized 3-methyl-2-(phenylsulfonamido)butanoic acid, a compound structurally related to 4-(4-amino-N-methylphenylsulfonamido)butanoic acid. The study focused on its complexation with metals and observed its antimicrobial, enzyme inhibition, and other biological activities, suggesting potential applications in biotechnology and pharmaceutical research (Danish et al., 2021).

Application in Drug Metabolism

In drug metabolism research, such as the study by Zmijewski et al. (2006), related compounds like biaryl-bis-sulfonamides have been used to produce mammalian metabolites of certain drugs for structural characterization and clinical investigations. This highlights the role of similar compounds in understanding drug metabolism and pharmacokinetics (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(4-aminophenyl)sulfonyl-methylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-13(8-2-3-11(14)15)18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHYLKWTSAYHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2475211.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2475213.png)

![[(4-Methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2475225.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2475233.png)

![(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2475234.png)